Cas no 155538-41-3 (2-Amino-6-chloro-4-(trifluoromethyl)benzodthiazole)

2-Amino-6-chloro-4-(trifluoromethyl)benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at the 2-position, a chloro group at the 6-position, and a trifluoromethyl group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino and chloro groups provide reactive sites for further functionalization. Its well-defined reactivity profile enables applications in the development of bioactive molecules, particularly in medicinal chemistry for targeted drug design. The compound is typically handled under controlled conditions due to its sensitivity.
2-Amino-6-chloro-4-(trifluoromethyl)benzodthiazole structure
155538-41-3 structure
Product Name:2-Amino-6-chloro-4-(trifluoromethyl)benzodthiazole
CAS No:155538-41-3
MF:C8H4ClF3N2S
MW:252.643969535828
MDL:MFCD11504895
CID:857795
PubChem ID:19026038
Update Time:2025-05-19

2-Amino-6-chloro-4-(trifluoromethyl)benzodthiazole Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-4-(trifluoromethyl)benzo[d]thiazol-2-amine
    • 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole
    • 2-Benzothiazolamine, 6-chloro-4-(trifluoromethyl)-
    • 2-Amino-6-chloro-4-trifluoromethylbenzothiazole
    • 6-Chloro-4-trifluoroMethyl-benzothiazol-2-ylaMine
    • DTXSID80597504
    • DHURNZDLDZXODT-UHFFFAOYSA-N
    • MFCD11504895
    • SCHEMBL8014402
    • G11153
    • 155538-41-3
    • BS-21547
    • 6-Chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-ylamine
    • 6-Chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine
    • CS-0211027
    • AKOS015854716
    • 2-Amino-6-chloro-4-(trifluoromethyl)benzodthiazole
    • MDL: MFCD11504895
    • Inchi: 1S/C8H4ClF3N2S/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(13)14-6/h1-2H,(H2,13,14)
    • InChI Key: DHURNZDLDZXODT-UHFFFAOYSA-N
    • SMILES: ClC1=CC2=C(C(C(F)(F)F)=C1)N=C(N)S2

Computed Properties

  • Exact Mass: 251.97400
  • Monoisotopic Mass: 251.9735815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • PSA: 67.15000
  • LogP: 4.13190

2-Amino-6-chloro-4-(trifluoromethyl)benzodthiazole Customs Data

  • HS CODE:2934200090
  • Customs Data:

    China Customs Code:

    2934200090

    Overview:

    2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Amino-6-chloro-4-(trifluoromethyl)benzodthiazole Production Method

2-Amino-6-chloro-4-(trifluoromethyl)benzodthiazole Suppliers

Amadis Chemical Company Limited
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(CAS:155538-41-3)6-Chloro-4-(trifluoromethyl)benzo[d]thiazol-2-amine
Order Number:A883642
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:09
Price ($):390.0
Email:sales@amadischem.com

Additional information on 2-Amino-6-chloro-4-(trifluoromethyl)benzodthiazole

Introduction to 2-Amino-6-chloro-4-(trifluoromethyl)benzodithiazole (CAS No. 155538-41-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-Amino-6-chloro-4-(trifluoromethyl)benzodithiazole, identified by the chemical abstracts service number 155538-41-3, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and promising pharmacological properties. This compound belongs to the benzodithiazole class, a scaffold that has been extensively explored for its potential in drug discovery. The presence of multiple functional groups, including an amino group, a chloro substituent, and a trifluoromethyl group, endows this molecule with unique electronic and steric characteristics that make it an attractive candidate for further investigation.

The trifluoromethyl group, in particular, is a key feature that enhances the metabolic stability and binding affinity of many bioactive molecules. In the context of 2-amino-6-chloro-4-(trifluoromethyl)benzodithiazole, this substituent likely contributes to its interaction with biological targets by influencing both hydrophobicity and electronic distribution. Recent studies have highlighted the role of trifluoromethyl-containing compounds in modulating enzyme activity, which suggests that this derivative may exhibit inhibitory effects on relevant biological pathways.

2-Amino-6-chloro-4-(trifluoromethyl)benzodithiazole has been studied for its potential applications in the development of novel therapeutic agents. The benzodithiazole core is known to be present in several bioactive molecules, including those targeting infectious diseases and cancer. The amino group at the 2-position provides a site for further derivatization, allowing chemists to tailor the molecule’s properties for specific biological activities. For instance, modifications at this position can enhance solubility or improve binding interactions with target proteins.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-amino-6-chloro-4-(trifluoromethyl)benzodithiazole for their pharmacological potential. Molecular docking studies have suggested that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cell proliferation. These findings align with emerging research indicating that benzodithiazole derivatives can serve as scaffolds for developing anti-inflammatory and anticancer agents.

The chloro substituent at the 6-position introduces another layer of reactivity, which can be exploited for further chemical modifications. Chlorinated aromatic compounds are well-documented for their role in medicinal chemistry due to their ability to modulate electron density and influence binding affinities. In 2-amino-6-chloro-4-(trifluoromethyl)benzodithiazole, the chloro group may enhance interactions with biological targets by participating in dipole-dipole interactions or halogen bonding.

In vitro studies have begun to explore the biological activity of 2-amino-6-chloro-4-(trifluoromethyl)benzodithiazole. Initial results suggest that this compound exhibits moderate activity against certain bacterial strains, indicating its potential as a precursor for antimicrobial agents. Additionally, preliminary assays have shown inhibitory effects on enzymes such as kinases, which are often implicated in cancer progression. These findings underscore the importance of continued research into this compound’s pharmacological profile.

The synthesis of 2-amino-6-chloro-4-(trifluoromethyl)benzodithiazole involves multi-step organic reactions that highlight the compound’s structural complexity. Key synthetic steps include cyclization reactions to form the benzodithiazole core, followed by functional group interconversions to introduce the amino, chloro, and trifluoromethyl groups. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating further biological evaluation.

The impact of 2-amino-6-chloro-4-(trifluoromethyl)benzodithiazole on drug discovery is further underscored by its integration into larger research efforts aimed at developing next-generation therapeutics. Collaborative projects between academic institutions and pharmaceutical companies are leveraging this compound as a starting point for generating novel derivatives with enhanced pharmacological properties. Such initiatives highlight the growing recognition of heterocyclic compounds like benzodithiazoles as valuable tools in medicinal chemistry.

Future directions for research on 2-amino-6-chloro-4-(trifluoromethyl)benzodithiazole include exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at a molecular level will provide insights into its therapeutic potential and guide the design of more effective derivatives. Additionally, preclinical studies will be essential to assess its safety profile and efficacy before considering clinical development.

The versatility of 2-amino-6-chloro-4-(trifluoromethyl)benzodithiazole makes it a compelling subject for interdisciplinary research. By combining expertise from organic chemistry, biochemistry, and computational biology, scientists can unlock new possibilities for utilizing this compound in drug development. As research progresses, it is likely that additional applications will emerge, further solidifying its place as a key molecule in chemical biology and medicinal chemistry.

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Amadis Chemical Company Limited
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A883642
Purity:99%
Quantity:5g
Price ($):390.0
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